2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile
Description
Properties
Molecular Formula |
C8H6N2OS |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-(2-hydroxybut-3-yn-2-yl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C8H6N2OS/c1-3-8(2,11)7-10-5-6(4-9)12-7/h1,5,11H,2H3 |
InChI Key |
YICWHNNYQGGJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C1=NC=C(S1)C#N)O |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis generally involves the construction of the thiazole ring followed by functionalization at the 2-position with a propargyl alcohol moiety bearing a hydroxyl group and a terminal alkyne. The carbonitrile group at the 5-position is introduced either by starting from a suitably substituted thiazole precursor or by post-ring-closure functional group transformations.
Key Reaction Types
Propargylation Reactions: Introduction of the 2-hydroxybut-3-yn-2-yl substituent can be achieved by nucleophilic addition of an alkyne-containing reagent to a thiazole precursor with an electrophilic site at the 2-position.
Cyclization to Form Thiazole Ring: The thiazole ring can be synthesized via cyclization reactions involving α-haloketones or α-halo carbonyl compounds with thiourea or related sulfur-nitrogen sources.
Functional Group Transformations: The nitrile group can be introduced by substitution reactions or by using cyano-containing starting materials.
Literature Example from Patent Data
A patent (CN103476768B) describes the synthesis of 6,5-heterocyclic propargyl alcohol compounds structurally related to 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile. The synthetic route involves the use of alkynylene linkers and hydroxylation steps to introduce the propargyl alcohol functionality.
Typical Synthetic Route (Hypothetical Based on Related Chemistry)
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Formation of 5-cyano-1,3-thiazole | Reaction of α-haloketone with thiourea, followed by cyanation | Construct thiazole ring with nitrile substituent |
| 2 | Propargylation at 2-position | Nucleophilic addition of propargyl lithium or propargyl Grignard reagent | Introduce 2-hydroxybut-3-yn-2-yl group |
| 3 | Hydroxylation and purification | Controlled oxidation or hydrolysis if needed | Ensure hydroxyl group formation and purity |
Reaction Conditions and Catalysts
- Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol depending on the step.
- Catalysts: Copper(I) iodide (CuI) is often used in alkyne coupling reactions; bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) may facilitate cyclization.
- Temperature: Reactions typically occur at temperatures ranging from room temperature to reflux (~60–100 °C) depending on the step.
Analytical Data for Characterization
| Parameter | Value |
|---|---|
| Molecular Formula | C8H6N2OS |
| Molecular Weight | 178.21 g/mol |
| IUPAC Name | 2-(2-hydroxybut-3-yn-2-yl)-1,3-thiazole-5-carbonitrile |
| Standard InChI | InChI=1S/C8H6N2OS/c1-3-8(2,11)7-10-5-6(4-9)12-7/h1,5,11H,2H3 |
| Standard InChIKey | YICWHNNYQGGJPG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#C)(C1=NC=C(S1)C#N)O |
These data confirm the structure and purity of the synthesized compound.
Summary of Research Findings
- The compound is synthesized through multi-step organic synthesis involving thiazole ring formation and propargyl alcohol functionalization.
- Reaction conditions must be optimized for yield and purity, often requiring catalysts such as CuI and bases.
- Analytical methods including NMR, IR, and mass spectrometry are essential for confirming structure.
- Related synthetic methodologies for thiazole derivatives and propargyl alcohols provide a useful framework for preparation.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Formation of 2-(2-oxobut-3-yn-2-yl)thiazole-5-carbonitrile.
Reduction: Formation of 2-(2-hydroxybut-3-yn-2-yl)thiazole-5-amine.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile is not fully understood, but it is believed to interact with various molecular targets due to the presence of the thiazole ring. This ring can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, potentially affecting enzyme activity, receptor binding, or other cellular processes.
Comparison with Similar Compounds
GLPG1690 (Autotaxin Inhibitor)
- Structure: 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile .
- Comparison :
- The thiazole-5-carbonitrile scaffold is retained, but GLPG1690 incorporates a fluorophenyl group and a complex imidazo-pyridine-piperazine chain. These modifications enhance target affinity (IC₅₀ = 1.5 nM for autotaxin inhibition) .
- Unlike the hydroxybutynyl group in the target compound, GLPG1690’s hydroxyazetidine moiety improves metabolic stability and reduces off-target effects .
2-(Pyrimidin-4-ylamino)thiazole-5-carbonitrile
- Structure: A simpler analog with a pyrimidinylamino substituent .
- Comparison :
Substituent Effects on Physicochemical Properties
Key Observations :
- Hydroxybutynyl groups (as in the target compound) are rare in the literature. However, hydroxyl-containing analogs (e.g., hydroxyazetidine in GLPG1690) demonstrate improved solubility and binding kinetics .
- Alkyne groups (e.g., but-3-ynyl) may introduce reactivity for click chemistry or covalent bonding, but their impact on stability requires further study.
Comparison with Target Compound :
- The hydroxybutynyl group likely requires propargyl alcohol or similar precursors, introducing challenges in regioselectivity and alkyne stability during synthesis.
Autotaxin Inhibition
Lysyl Oxidase (LOX) Inhibition
- 2-(Naphthalen-2-ylsulfonyl)thiazol-5-yl)methanamine Hydrochloride : A thiazole-5-carbonitrile derivative with LOX inhibitory activity (IC₅₀ = 80 nM) .
Biological Activity
The compound 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile is a member of the thiazole family, characterized by a thiazole ring and a carbonitrile functional group. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile is , with a molecular weight of 178.21 g/mol. Its structure includes a hydroxyl group, a triple bond (alkyne), and a carbonitrile group attached to a thiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.21 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of thiazole derivatives, several compounds were evaluated for their Minimum Inhibitory Concentration (MIC) against common pathogens. The results demonstrated that thiazole derivatives could inhibit bacterial growth effectively at concentrations as low as 50 μg/mL for certain strains .
Anticancer Activity
Thiazole compounds have also been investigated for their anticancer properties. The compound was tested against human carcinoma cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
Table 2: Anticancer Activity Results
These findings indicate that 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile exhibits promising cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Enzyme Inhibition
Another area of interest is the enzyme inhibition activity of this compound. Thiazoles are known to inhibit various enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated.
Case Study: Enzyme Inhibition Assays
In enzyme inhibition studies, thiazole derivatives were shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in glycolysis, at sub-micromolar concentrations. The inhibitory concentration (IC50) values were significantly lower than those of standard inhibitors .
The biological activity of 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile may be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that this compound can bind effectively to active sites of target enzymes or receptors, thereby modulating their activity.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Competes with substrate for active site binding |
| Antimicrobial Action | Disrupts bacterial cell wall synthesis |
| Anticancer Activity | Induces apoptosis in cancer cells through metabolic disruption |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-(2-Hydroxybut-3-yn-2-yl)thiazole-5-carbonitrile, and how can reaction parameters be optimized?
Answer:
The synthesis of thiazole-carbonitrile derivatives typically involves cyclization reactions using α-haloketones or thiourea precursors. For example, analogous compounds like 2-aminobenzo[d]thiazole-5-carbonitrile are synthesized via condensation of substituted aryl thioureas with brominated intermediates under reflux conditions . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance reaction efficiency.
- Temperature control : Reflux conditions (80–120°C) are critical for cyclization.
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve yield.
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) is recommended .
Advanced: How can structural contradictions between computational predictions and experimental crystallographic data for this compound be resolved?
Answer:
Discrepancies between predicted (e.g., AlphaFold) and experimental structures can arise from conformational flexibility or solvent effects. To address this:
- High-resolution X-ray crystallography : Use SHELX software for refinement, leveraging its robustness in handling small-molecule data and twinned crystals .
- Molecular dynamics simulations : Apply force fields (e.g., AMBER) to model solvent interactions and thermal motion.
- Validation tools : Cross-check with programs like MolProbity to assess steric clashes and Ramachandran outliers .
For instance, SHELXL’s twin refinement module is particularly effective for resolving ambiguous electron density in asymmetric units .
Basic: What spectroscopic techniques are essential for characterizing the purity and stability of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity; chemical shifts for the nitrile group (~110–120 ppm in ¹³C) and hydroxybutynyl protons (δ 2.5–3.5 ppm in ¹H) are diagnostic .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion for C₈H₅N₃S: 175.210 g/mol) .
- HPLC-PDA : Monitors purity (>95%) using a C18 column (acetonitrile/water gradient). Stability under storage (e.g., -20°C, desiccated) should be assessed via accelerated degradation studies .
Advanced: How can researchers address discrepancies in biological activity data when evaluating this compound as an autotaxin inhibitor?
Answer:
Contradictory IC₅₀ values may stem from assay variability (e.g., enzyme source, substrate concentration). Mitigation strategies include:
- Standardized assays : Use recombinant human autotaxin (rhATX) and a fluorogenic substrate (e.g., FS-3) for consistent kinetic measurements .
- Cellular validation : Compare inhibition in IPF-derived fibroblasts versus HEK293-overexpressed ATX models.
- Data normalization : Adjust for nonspecific binding using control inhibitors (e.g., HA155) and correct for compound solubility limits via DLS analysis .
GLPG1690, a structurally related autotaxin inhibitor, demonstrated reproducible activity by standardizing substrate (lysophosphatidylcholine) and cofactor (Ca²⁺/Mg²⁺) concentrations .
Basic: What in vitro models are appropriate for preliminary pharmacological evaluation of this compound?
Answer:
- Enzyme inhibition assays : Measure autotaxin activity using rhATX and FS-3 substrate (λₑₓ/λₑₘ = 485/535 nm) .
- Cell viability assays : Test cytotoxicity in primary human hepatocytes (e.g., HepaRG cells) via MTT assay .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP-mediated degradation; monitor via LC-MS/MS .
Advanced: How can time-dependent inhibition (TDI) of cytochrome P450 enzymes by this compound be evaluated and mitigated?
Answer:
TDI assessment involves:
- Pre-incubation assays : Incubate the compound with NADPH-fortified microsomes, then add a probe substrate (e.g., midazolam for CYP3A4). Quantify metabolite formation via LC-MS .
- Kinetic analysis : Calculate and values using progress curve analysis.
- Structural modification : Introduce metabolically stable groups (e.g., deuterium at labile sites) to reduce mechanism-based inactivation .
For example, replacing a methyl group with a trifluoromethyl moiety in analogous compounds reduced TDI by 70% .
Basic: What computational tools are suitable for predicting the binding mode of this compound to its target?
Answer:
- Molecular docking : Use AutoDock Vina or Glide to model interactions with autotaxin’s hydrophobic pocket (PDB: 6R7U). Focus on residues like Thr209 and Asn230 .
- MD simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories.
- Free-energy calculations : MM-GBSA estimates ΔG binding, prioritizing high-affinity conformers .
AlphaFill can predict cofactor interactions by enriching AlphaFold models with ligand data, though experimental validation is essential .
Advanced: How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
Answer:
- Lipophilicity adjustment : Modify logP (target 2–3) via substituent changes (e.g., replacing cyano with carboxamide) to enhance solubility .
- Plasma protein binding : Use equilibrium dialysis to measure % bound; aim for <90% to ensure free fraction availability.
- Pro-drug strategies : Introduce phosphate esters at the hydroxybutynyl group to improve oral bioavailability .
GLPG1690 achieved a bioavailability of >50% in preclinical models by optimizing logD and reducing efflux transporter affinity .
Basic: What are the key physicochemical properties of this compound, and how do they influence experimental design?
Answer:
- Melting point : High mp (>200°C) suggests thermal stability during synthesis .
- LogP : A logP of ~1.5 (predicted) indicates moderate hydrophobicity, requiring DMSO or cyclodextrin for in vitro assays .
- Aqueous solubility : Likely <1 mg/mL; use cosolvents (e.g., PEG-400) for in vivo dosing .
Advanced: How can crystallographic data resolve ambiguities in the regiochemistry of this compound’s thiazole ring?
Answer:
- X-ray diffraction : Collect data at 100 K (λ = 0.71073 Å) and refine using SHELXL. Anisotropic displacement parameters clarify atom positions .
- Electron density maps : Fo-Fc maps at 3σ can confirm the absence of alternate ring conformations.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···N) to validate packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
